Bromerguride
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Overview
Description
Bromerguride is an antipsychotic, dopamine antagonist that has an intermediate to high affinity for 5-HT1A receptors.
Scientific Research Applications
Pharmacokinetics and Metabolism :
- Bromerguride exhibits a reversed pharmacodynamic profile compared to dopamine agonistic lisuride due to bromine substitution. Its pharmacokinetics have been investigated in rats and dogs, showing incomplete oral absorption and approximately 40% oral bioavailability at certain dose levels (Hildebrand et al., 2010).
- In humans, bromerguride demonstrates biphasic concentration decline after intravenous injection, with significant metabolism and minimal urinary excretion of the unchanged drug (Krause et al., 2004).
Biotransformation Studies :
- The metabolic patterns of bromerguride have been studied in various laboratory animals and their hepatocytes, revealing interspecies differences in metabolism and stability (Hümpel et al., 1989).
Comparative Pharmacological Research :
- Research comparing the 5-HT1A receptor agonist properties of bromerguride with other compounds, such as clozapine and nemonapride, has been conducted. This study is significant for understanding the clinical importance of mixed 5-HT1A receptor agonists/D2 receptor antagonists (Assié et al., 1997).
Neuroendocrine and Side Effect Profile :
- Bromerguride has been compared with other drugs like terguride in terms of their neuroendocrine effects and side effect profiles, providing valuable insights for its use in treating hyperprolactinemia (Ciccarelli et al., 1988).
Cognitive and Behavioral Effects :
- Studies have explored the effects of related compounds like 2-bromoterguride on cognitive dysfunction and social aversion in rats, contributing to the understanding of potential therapeutic applications for schizophrenia and related disorders (Tarland et al., 2017).
properties
CAS RN |
83455-48-5 |
---|---|
Product Name |
Bromerguride |
Molecular Formula |
C20H25BrN4O |
Molecular Weight |
417.3 g/mol |
IUPAC Name |
3-[(6aR,9S)-5-bromo-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-1,1-diethylurea |
InChI |
InChI=1S/C20H25BrN4O/c1-4-25(5-2)20(26)22-12-9-14-13-7-6-8-16-18(13)15(19(21)23-16)10-17(14)24(3)11-12/h6-9,12,17,23H,4-5,10-11H2,1-3H3,(H,22,26)/t12-,17+/m0/s1 |
InChI Key |
SBHNNNRQZGYOAU-YVEFUNNKSA-N |
Isomeric SMILES |
CCN(CC)C(=O)N[C@@H]1CN([C@@H]2CC3=C(NC4=CC=CC(=C34)C2=C1)Br)C |
SMILES |
CCN(CC)C(=O)NC1CN(C2CC3=C(NC4=CC=CC(=C34)C2=C1)Br)C |
Canonical SMILES |
CCN(CC)C(=O)NC1CN(C2CC3=C(NC4=CC=CC(=C34)C2=C1)Br)C |
Appearance |
Solid powder |
Other CAS RN |
83455-48-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
2-bromolisuride bromerguride bromolisuride bromuride |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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